Cas no 1888610-85-2 (ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate)

Ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate is a versatile indole-derived synthetic intermediate with significant utility in organic and medicinal chemistry. Its structure combines an ethyl ester moiety with a 7-methylindole scaffold, enabling its use in the synthesis of complex heterocyclic compounds. The presence of both amino and ester functional groups enhances its reactivity, making it suitable for further derivatization, such as peptide coupling or cyclization reactions. This compound is particularly valuable in the development of pharmacologically active molecules, including potential indole-based therapeutics. Its stability under standard conditions and compatibility with common synthetic protocols contribute to its broad applicability in research and industrial settings.
ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate structure
1888610-85-2 structure
Product Name:ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate
CAS No:1888610-85-2
MF:C13H16N2O2
MW:232.278343200684
CID:5917594
PubChem ID:115073303
Update Time:2025-06-13

ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate
    • 1888610-85-2
    • EN300-1633019
    • Inchi: 1S/C13H16N2O2/c1-3-17-13(16)11(14)10-7-15-12-8(2)5-4-6-9(10)12/h4-7,11,15H,3,14H2,1-2H3
    • InChI Key: DINFPLZTGZZVQB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C1=CNC2C(C)=CC=CC1=2)N)=O

Computed Properties

  • Exact Mass: 232.121177757g/mol
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.1Ų

ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate Pricemore >>

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Additional information on ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate

Comprehensive Overview of Ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate (CAS No. 1888610-85-2)

Ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate (CAS No. 1888610-85-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an indole core, is pivotal in the synthesis of bioactive molecules. Its unique structure, combining an ethyl ester group with an amino acid moiety, makes it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications in neurological disorders and cancer therapeutics, aligning with current trends in precision medicine.

The compound's CAS number 1888610-85-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its 7-methyl-1H-indol-3-yl scaffold is a common motif in natural products, such as tryptophan derivatives, which are essential for serotonin and melatonin biosynthesis. This connection to neurotransmitters has spurred investigations into its role in mood regulation and sleep disorders, topics highly searched in health forums and AI-driven medical queries.

From a synthetic perspective, ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate is synthesized via esterification and amination reactions, often employing green chemistry principles to minimize environmental impact—a growing concern among sustainability-focused researchers. Its molecular weight and solubility properties are optimized for high-throughput screening, a technique widely discussed in drug discovery circles.

Recent studies highlight its potential as a building block for peptide mimetics, a hot topic in biotechnology due to their applications in targeted drug delivery. The compound's amino acid-like structure also aligns with the rising demand for non-toxic and biodegradable materials, frequently searched in eco-friendly innovation discussions.

In analytical chemistry, CAS 1888610-85-2 is characterized using HPLC, NMR, and mass spectrometry, techniques central to quality control in pharmaceuticals. Its chromatographic purity is crucial for regulatory compliance, a subject of high interest in FDA approval processes and GMP manufacturing guidelines.

The compound's relevance extends to computational chemistry, where its 3D molecular modeling aids in virtual screening campaigns—a trend amplified by the integration of AI in drug design. Searches for machine learning in chemistry often intersect with discussions about such advanced applications.

In summary, ethyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate (CAS No. 1888610-85-2) bridges multiple disciplines, from medicinal chemistry to sustainable synthesis. Its multifaceted utility ensures its prominence in both academic literature and industrial pipelines, addressing contemporary challenges in healthcare and material science.

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